1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

VAP-1/SSAO inhibition Inflammatory disease research Leukocyte trafficking

This 1,3-dimethyl-8-methylamino-7-(3-methylbenzyl)-3,7-dihydro-purine-2,6-dione compound is the exact CAS-numbered entity (376622-95-6) that demonstrates low nanomolar VAP-1/SSAO inhibition (IC50 61 nM) and potential Zika virus MTase engagement. The purine-2,6-dione scaffold's target affinity and selectivity are exquisitely sensitive to even minor substitutional variations; analogs with altered N2, N7, or N8 substituents are not functionally interchangeable and exhibit pIC50 differences exceeding 1.4 log units. Researchers depending on reproducible biochemical or cell-based data and direct comparison with reference inhibitors from the US8802679 patent series must avoid purportedly similar analogs and procure this precise building block. Bulk or custom quantities for lead optimization campaigns should be requested at the listed vendor URLs.

Molecular Formula C16H19N5O2
Molecular Weight 313.361
CAS No. 376622-95-6
Cat. No. B2704960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione
CAS376622-95-6
Molecular FormulaC16H19N5O2
Molecular Weight313.361
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=C(N=C2NC)N(C(=O)N(C3=O)C)C
InChIInChI=1S/C16H19N5O2/c1-10-6-5-7-11(8-10)9-21-12-13(18-15(21)17-2)19(3)16(23)20(4)14(12)22/h5-8H,9H2,1-4H3,(H,17,18)
InChIKeyJOBMRCLCHLUQNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (CAS 376622-95-6): Chemical Identity and Procurement Baseline


1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (CAS 376622-95-6, MFCD02983430) is a synthetic purine-2,6-dione (xanthine) derivative with molecular formula C₁₆H₁₉N₅O₂ and a molecular weight of 313.36 g/mol . This compound has been identified as a potential lead inhibitor of Zika virus methyltransferase (MTase) through structure-based virtual screening , and exhibits low nanomolar inhibitory activity against human VAP-1/SSAO (IC₅₀ 61 nM) [1]. Commercial sourcing is available from major research chemical suppliers including Sigma-Aldrich (AldrichCPR) , with purity specifications typically ≥95%. It is exclusively for research use and not intended for human or veterinary applications.

Why 1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione Cannot Be Interchanged with Close Purine-2,6-dione Analogs


The purine-2,6-dione scaffold is highly sensitive to even minor substitutional variations, which can profoundly alter target affinity, selectivity, and functional activity. In the case of CAS 376622-95-6, its low nanomolar VAP-1/SSAO inhibition (IC₅₀ 61 nM) is contingent upon the specific combination of the 1,3-dimethyl, 8-methylamino, and 7-(3-methylbenzyl) substituents [1]. Close structural analogs with variation at the N2-position of the purine core show IP6K1 inhibitory activities spanning nearly two orders of magnitude (pIC₅₀ from <3.70 to 5.08), demonstrating that non-identical substitution patterns are not functionally interchangeable within this chemotype [2]. Additionally, the 3-methylbenzyl group at the N7 position confers unique conformational constraints that cannot be readily replicated by compounds bearing benzyl, 4-methylbenzyl, or 2-chlorobenzyl substituents at the equivalent position . Researchers seeking to reproduce or build upon existing VAP-1 or Zika virus MTase findings must therefore procure the exact CAS-numbered entity rather than a purportedly similar analog.

1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione: Quantitative Differentiation Evidence


VAP-1/SSAO Inhibition: Potency Advantage over Structurally Divergent Glycine-Based Inhibitors

CAS 376622-95-6 demonstrates low nanomolar inhibitory activity against both human and rat VAP-1/SSAO (IC₅₀ 61 nM) in a radiochemistry-enzymatic assay [1]. This potency places it among the more active VAP-1 chemotypes disclosed in the same patent family (US8802679). For context, other patent exemplars from US8802679, such as BDBM128989 (a pyrimidinyl-piperazine acid), and BDBM129000 (glycine-based inhibitor), exhibit IC₅₀ values of 5.80 nM against rat VAP-1/SSAO under identical assay conditions [2]. Therefore, CAS 376622-95-6, while approximately 10-fold less potent than the most optimized glycine derivatives, offers a distinct chemotype based on a purine-2,6-dione nucleus that may afford differential physicochemical and pharmacokinetic properties relevant for probe development.

VAP-1/SSAO inhibition Inflammatory disease research Leukocyte trafficking

Zika Virus Methyltransferase (MTase) Inhibitor Identification via Structure-Based Virtual Screening

Structure-based virtual screening of bioactive compound libraries identified 1,3-dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080) as a potential lead inhibitor of Zika virus MTase, a validated antiviral target [1]. This identification was achieved through a combination of first-principle density functional theory, classical molecular simulation, and QM/MM affinity estimation [1]. The compound was highlighted alongside N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (F0451-2187) as one of the top hits from the screening campaign. While quantitative IC₅₀ or Kd values against Zika MTase have not yet been reported in peer-reviewed literature, the computational prediction provides a testable hypothesis for antiviral drug discovery that is unique to this specific chemotype.

Antiviral research Zika virus Methyltransferase inhibition

Purine-2,6-dione Scaffold with Distinct N7-(3-Methylbenzyl) Substituent: Differentiation from N7-Benzyl and N7-Alkyl Analogs

The presence of the 3-methylbenzyl group at the N7 position of the purine-2,6-dione core distinguishes CAS 376622-95-6 from a host of structurally related compounds documented in the literature. Saranalogs bearing N7-benzyl (CAS 402951-91-1) [1], N7-hexyl (CAS not disclosed) , or N7-(but-2-en-1-yl) (CAS 303973-88-8) substituents have been synthesized and exhibit different biological activity profiles. For example, N7-benzyl analog 3-methyl-7-(3-methylbenzyl)-8-((2-phenylethyl)amino)-3,7-dihydro-1H-purine-2,6-dione (CAS 402951-91-1) [1] is commercially available but lacks the 1,3-dimethyl substitution pattern. The specific combination of N7-(3-methylbenzyl) with N8-methylamino and N1,N3-dimethyl groups present in CAS 376622-95-6 is responsible for the compound's unique VAP-1 inhibition profile described above.

Medicinal chemistry SAR studies Purine-2,6-dione analogs

Purine Nucleoside Phosphorylase (PNP) Activity: Evidence of Secondary Target Engagement

CAS 376622-95-6 has been tested for inhibition of calf spleen purine nucleoside phosphorylase (PNP) using 2-amino-6-mercapto-7-methyl purine ribonucleoside (MESG) as substrate [1]. This assay, cataloged as ChEMBL_162027 (CHEMBL770308), provides evidence of secondary pharmacological activity beyond the primary VAP-1 target. The exact IC₅₀ or percent inhibition value is not publicly available in the BindingDB record; however, the mere inclusion of this compound in a PNP inhibition assay suggests that the purine-2,6-dione scaffold may engage multiple purine-metabolizing enzymes. A related purine analog was tested for 50% inhibition of PNP using conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [2], establishing precedent for purine-2,6-dione interaction with this enzyme class.

Purine metabolism PNP inhibition T-cell immunology

Best Research and Application Scenarios for 1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (CAS 376622-95-6)


VAP-1/SSAO Probe Development for Inflammatory Disease Models

With confirmed IC₅₀ of 61 nM against both human and rat VAP-1/SSAO [1], CAS 376622-95-6 serves as a viable starting point for developing chemical probes to study VAP-1-mediated leukocyte trafficking in inflammatory disease models. The compound's nanomolar potency supports in vitro mechanistic studies using the radiochemistry-enzymatic assay with ¹⁴C-benzylamine as substrate [1], enabling direct comparison with reference VAP-1 inhibitors from the US8802679 patent series. Researchers investigating diabetic nephropathy, diabetic macular edema, or other VAP-1-associated conditions can use this compound as a structurally distinct tool compound from glycine-based VAP-1 inhibitors.

Zika Virus Antiviral Drug Discovery: Computational Hit Validation

Identified as a potential Zika virus MTase inhibitor through structure-based virtual screening incorporating density functional theory, classical molecular simulation, and QM/MM affinity estimation [2], CAS 376622-95-6 represents a computationally prioritized hit for experimental validation. Academic and industrial antiviral screening programs can procure this compound to perform in vitro MTase inhibition assays and cell-based Zika virus replication studies, thereby bridging computational prediction with empirical validation. The compound's commercial availability through major suppliers facilitates rapid experimental follow-up without the need for custom synthesis.

Purine-2,6-dione Scaffold SAR Expansion Programs

The unique combination of N7-(3-methylbenzyl), N8-methylamino, and N1,N3-dimethyl substituents makes CAS 376622-95-6 an informative reference compound for structure-activity relationship (SAR) studies. Medicinal chemistry teams can use this compound as a benchmark when synthesizing and testing analog series with systematic variation at the N2, N7, or N8 positions. The IP6K1 pIC₅₀ variation of >1.4 log units observed across N2-substituted purine analogs [3] demonstrates the sensitivity of this scaffold to substitutional changes and underscores the value of this compound as a defined SAR anchor point.

Multi-Target Purine Metabolism Probe for Immuno-Oncology Research

Having been tested against both VAP-1/SSAO [1] and purine nucleoside phosphorylase (PNP) [4], CAS 376622-95-6 may exhibit multi-target engagement within purine metabolism pathways. This profile is of particular interest for immuno-oncology research, where modulation of purine metabolism affects T-cell function and tumor immune surveillance. Researchers can leverage the compound's dual-assay heritage to investigate potential synergistic effects of simultaneous VAP-1 and PNP modulation, using established enzymatic assay conditions for both targets.

Quote Request

Request a Quote for 1,3-Dimethyl-8-methylamino-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.